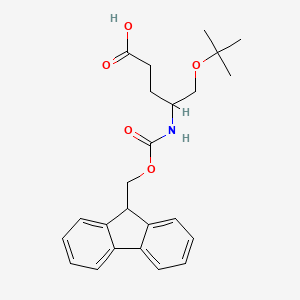
(R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of pentanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is often utilized in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the tert-butoxy group to the pentanoic acid backbone. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for the addition of reagents and control of reaction conditions. Purification steps such as crystallization or chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be removed under mild basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include the specific interactions with reagents and catalysts used in the synthesis process.
類似化合物との比較
Similar Compounds
- ®-Fmoc-4-amino-5-methoxy-pentanoic acid
- ®-Fmoc-4-amino-5-ethoxy-pentanoic acid
- ®-Fmoc-4-amino-5-isopropoxy-pentanoic acid
Uniqueness
®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid is unique due to the presence of the tert-butoxy group, which provides steric hindrance and stability. This makes it particularly useful in peptide synthesis, where stability and ease of removal are crucial.
特性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-16(12-13-22(26)27)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNATOMDTSYGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione](/img/structure/B12321905.png)
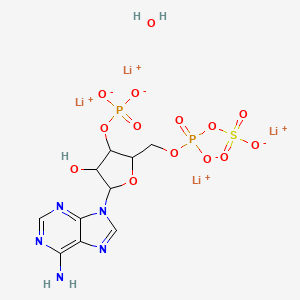
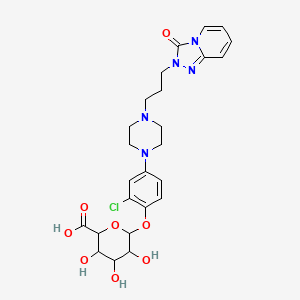


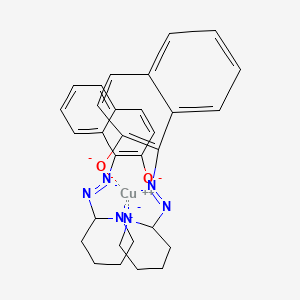
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321935.png)
![2-[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12321943.png)
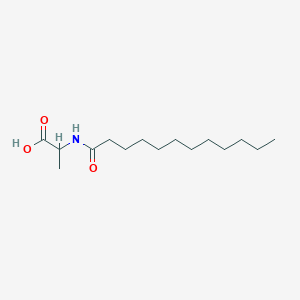

![6-[Dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12321957.png)
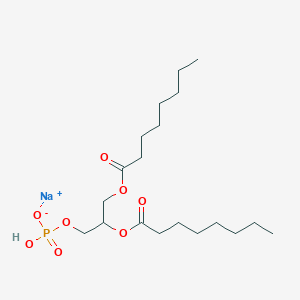
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321971.png)
![17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321988.png)
